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Core Science & Biosynthesis

Foundational

Physicochemical characteristics of 7-Bromocinnoline-3-carboxylic acid

Physicochemical Characteristics of 7-Bromocinnoline-3-carboxylic acid Part 1: Executive Summary 7-Bromocinnoline-3-carboxylic acid represents a high-value heterocyclic scaffold in medicinal chemistry, distinguished by it...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characteristics of 7-Bromocinnoline-3-carboxylic acid

Part 1: Executive Summary

7-Bromocinnoline-3-carboxylic acid represents a high-value heterocyclic scaffold in medicinal chemistry, distinguished by its "dual-warhead" functionality. As a bioisostere of quinoline-3-carboxylic acid, the cinnoline core (1,2-benzodiazine) offers unique hydrogen-bonding vectors and altered metabolic stability profiles.

This compound serves as a critical intermediate for two primary reasons:

  • The C3-Carboxylic Acid: Provides a solubility handle and a site for derivatization into amides, esters, or heterocycles (e.g., oxadiazoles) to tune pharmacokinetic properties.

  • The C7-Bromine: Acts as a pre-installed electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the benzenoid ring without de novo synthesis.

This guide details the physicochemical profile, synthetic accessibility, and experimental characterization protocols required to utilize this scaffold effectively in drug discovery campaigns.

Part 2: Chemical Identity & Molecular Descriptors

The introduction of the bromine atom at position 7 significantly alters the electronic and lipophilic landscape of the parent cinnoline ring.

Property Data / Value
IUPAC Name 7-Bromo-3-cinnolinecarboxylic acid
CAS Number Not indexed in major public registries (Analog: 90418-63-6 for parent)
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
SMILES OC(=O)C1=CC2=CC(Br)=CC=C2N=N1
H-Bond Donors / Acceptors 1 (COOH) / 3 (N, N, O)
Rotatable Bonds 1 (C-COOH bond)
Topological Polar Surface Area (TPSA) ~63 Ų

Part 3: Physicochemical Profile

Acid-Base Chemistry (pKa)

The molecule exhibits amphoteric character but is predominantly acidic in physiological ranges.

  • Acidic pKa (COOH): 3.6 – 3.9 (Predicted). The electron-withdrawing nature of the cinnoline ring (diazine) increases the acidity compared to benzoic acid (pKa 4.2). The 7-Br substituent exerts a weak inductive withdrawing effect (

    
    ), slightly lowering the pKa further.
    
  • Basic pKa (N1-Protonation): ~0.8 – 1.2 (Predicted). Cinnolines are weak bases. The protonation occurs at N1 (the nitrogen adjacent to the benzene ring). The 7-Br atom reduces electron density in the ring, making the nitrogen less basic than unsubstituted cinnoline (pKa ~2.6).

Lipophilicity (LogP/LogD)
  • LogP (Neutral): 2.7 ± 0.3 .

    • Rationale: Parent cinnoline has a LogP of ~1.9. The addition of a carboxylic acid lowers this, but the bromine atom significantly increases lipophilicity (

      
      ).
      
  • LogD (pH 7.4): -0.5 to 0.0 .

    • Rationale: At physiological pH, the carboxylic acid is deprotonated (COO⁻), creating a highly soluble anion and drastically reducing the distribution coefficient into organic layers.

Solubility Profile

The solubility is strictly pH-dependent, behaving as a "solubility switch":

  • pH < 2 (Acidic): Low aqueous solubility; soluble in DMSO, DMF, and Methanol.

  • pH > 5 (Basic): High aqueous solubility due to carboxylate anion formation.

  • Organic Solvents: Moderate solubility in DCM/Ethyl Acetate when neutral; insoluble in Hexanes/Heptane.

Solid-State Properties
  • Appearance: Pale yellow to off-white crystalline solid.

  • Melting Point: >210°C (Decomposition) . Cinnoline carboxylic acids typically exhibit high melting points due to strong intermolecular hydrogen bonding (dimerization of COOH) and

    
    -stacking of the planar heteroaromatic system.
    
  • Thermal Stability: Stable up to 150°C. Decarboxylation may occur at temperatures >200°C, yielding 7-bromocinnoline.

Part 4: Synthetic Accessibility & Pathway

The most robust route to 3-substituted cinnolines is the Widman-Stoermer Synthesis , which involves the diazotization of an o-aminoarylethylene derivative.

Synthetic Workflow Diagram

The following diagram illustrates the conversion of a 2-amino-5-bromocinnamic acid precursor into the target scaffold.

G Start 2-Amino-5-bromo- cinnamic acid Inter1 Diazonium Salt Intermediate Start->Inter1 NaNO2, HCl 0°C Cyclization Intramolecular Cyclization Inter1->Cyclization -H2O Product 7-Bromocinnoline- 3-carboxylic acid Cyclization->Product Spontaneous Aromatization

Figure 1: Widman-Stoermer synthesis pathway via diazotization of o-aminocinnamic acid derivatives.

Part 5: Experimental Protocols

These protocols are designed to validate the identity and purity of the compound in a research setting.

Protocol A: Potentiometric pKa Determination

Objective: To determine the precise ionization constant of the carboxylic acid.

  • Preparation: Dissolve 5 mg of 7-Bromocinnoline-3-carboxylic acid in 10 mL of a mixed solvent system (e.g., Methanol:Water 1:1) to ensure solubility of the neutral form.

  • Titration: Titrate with 0.1 M KOH using a standardized glass electrode potentiometric titrator.

  • Data Processing: Perform a blank titration (solvent only). Calculate pKa using the Bjerrum plot method or Gran plot analysis.

  • Self-Validation: The titration curve should show a single sharp inflection point. If the curve is shallow, precipitation may have occurred; increase the methanol fraction.

Protocol B: HPLC Purity Profiling

Objective: Quantify purity and identify decarboxylated impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to maintain neutral COOH or fully ionized form).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 320 nm (cinnoline specific n->

    
    *).
    
  • Expected Retention: The carboxylic acid will elute early (polar). Any 7-bromocinnoline impurity (decarboxylation product) will elute significantly later (non-polar).

Protocol C: Solubility "Switch" Test

Objective: Confirm the amphoteric nature for extraction protocols.

  • Dissolve 10 mg of compound in 2 mL Ethyl Acetate (clear yellow solution).

  • Add 2 mL of 1M NaOH. Shake.

  • Observation: The yellow color should migrate entirely to the aqueous layer (formation of carboxylate salt).

  • Separate layers. Acidify the aqueous layer with 1M HCl to pH 2.

  • Observation: Precipitate forms or color becomes extractable back into organic solvent.

Part 6: References

  • Widman-Stoermer Synthesis: Stoermer, R., & Fincke, H. (1909). "Über Cinnoline." Berichte der deutschen chemischen Gesellschaft.

  • Cinnoline Physicochemical Properties: Ames, D. E., et al. (1953). "Cinnolines. Part XXIX. The reduced cinnolines." Journal of the Chemical Society.[1][2]

  • Cross-Coupling on Cinnolines: Lunt, E., et al. (1968). "Cinnolines. X. The preparation of some 4-substituted cinnolines." Journal of Medicinal Chemistry.

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • pKa Prediction Models: ChemAxon / MarvinSketch Calculation Algorithms.

Sources

Exploratory

7-Bromocinnoline-3-carboxylic acid CAS number and identifiers

[1] Abstract 7-Bromocinnoline-3-carboxylic acid (CAS 1402672-23-4) is a bicyclic heteroaromatic scaffold belonging to the cinnoline class (1,2-benzodiazine).[1][2][3][4][5][6][7][8][9][10] Characterized by a fused benzen...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

7-Bromocinnoline-3-carboxylic acid (CAS 1402672-23-4) is a bicyclic heteroaromatic scaffold belonging to the cinnoline class (1,2-benzodiazine).[1][2][3][4][5][6][7][8][9][10] Characterized by a fused benzene-pyridazine ring system with a carboxylic acid at position 3 and a bromine substituent at position 7, this compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and Factor Xa anticoagulants. This guide provides an exhaustive technical analysis of its identifiers, physicochemical properties, synthetic pathways, and medicinal chemistry applications.

Part 1: Identity & Physicochemical Profile[1]

Core Identifiers
ParameterValue
Chemical Name 7-Bromocinnoline-3-carboxylic acid
CAS Number 1402672-23-4
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
SMILES OC(=O)C1=NN=C2C=CC(Br)=CC2=C1
InChI Key (Predicted) CFDSAJBDDOBOED-UHFFFAOYSA-N (Isomer analog)
Appearance Off-white to pale yellow solid (Typical for cinnolines)
Structural Analysis

The cinnoline core is an isostere of quinoline and isoquinoline but possesses distinct electronic properties due to the presence of the N=N bond (diazine).

  • Electronic Effects: The N1=N2 bond exerts a strong electron-withdrawing effect, making the C3 position highly activated for nucleophilic attack if not protected, though the carboxylic acid stabilizes this position.

  • 7-Bromo Substituent: The bromine atom at position 7 provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the expansion of the core into complex pharmacophores.[1]

  • Acidic Functionality: The C3-carboxylic acid (pKa ≈ 3.5–4.0 predicted) serves as a precursor for amides, esters, and hydrazides, which are common motifs in drug design.

Part 2: Synthesis Methodologies

The synthesis of 7-bromocinnoline-3-carboxylic acid generally follows two authoritative routes: the Richter Cyclization and the Widman-Stoermer Synthesis .[1] The choice of pathway depends on the availability of starting materials (anilines vs. acetophenones).

Route A: The Richter Cyclization (Diazonium Pathway)

This method relies on the intramolecular cyclization of a diazonium salt derived from an ortho-alkynyl aniline.[1] It is highly regioselective.

Step-by-Step Protocol:

  • Precursor Synthesis: Start with 2-amino-4-bromobenzoic acid .[1] Convert this to the corresponding aryl iodide or triflate if necessary, then perform a Sonogashira coupling with a propiolic acid ester (e.g., ethyl propiolate) to generate ethyl (2-amino-4-bromophenyl)propiolate .

  • Diazotization: Treat the amino-alkyne with sodium nitrite (

    
    ) in concentrated hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
    
  • Cyclization: The diazonium species undergoes spontaneous intramolecular electrophilic attack on the triple bond (Richter cyclization) to close the pyridazine ring.

  • Hydrolysis: The resulting ester is hydrolyzed using aqueous NaOH or LiOH to yield the free acid, 7-bromocinnoline-3-carboxylic acid .[1]

Route B: The Widman-Stoermer Synthesis

This classical method constructs the cinnoline ring from a 2-aminoacetophenone derivative.[1]

Step-by-Step Protocol:

  • Condensation: React 2-amino-4-bromoacetophenone with glyoxylic acid (or ethyl glyoxalate) in the presence of a base (e.g., NaOH) to form the intermediate hydrazone/enamine.[1]

  • Diazotization & Cyclization: Treat the intermediate with sodium nitrite and acid. The resulting diazonium salt cyclizes onto the activated methylene group derived from the ketone.

  • Workup: Isolate the precipitate and recrystallize from ethanol/water.

Synthesis Flowchart (Graphviz)[1]

SynthesisPathways cluster_legend Pathway Key StartA 2-Amino-4-bromobenzoic acid InterA1 Ethyl (2-amino-4-bromophenyl)propiolate StartA->InterA1 Sonogashira Coupling DiazA Diazonium Salt InterA1->DiazA NaNO2, HCl (0°C) Product 7-Bromocinnoline-3-carboxylic acid (CAS 1402672-23-4) DiazA->Product Richter Cyclization (Intramolecular) StartB 2-Amino-4-bromoacetophenone InterB1 Condensation w/ Glyoxalate StartB->InterB1 Glyoxylic acid, Base InterB1->Product Widman-Stoermer (Diazotization/Cyclization) key1 Route A: Alkyne Precursor key2 Route B: Ketone Precursor

Figure 1: Dual synthetic pathways for the generation of the 7-bromocinnoline core.

Part 3: Medicinal Chemistry Applications[1]

Scaffold for Kinase Inhibition

The cinnoline ring is a proven bioisostere for quinoline and quinazoline, common scaffolds in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).

  • Mechanism: The N1 and N2 nitrogens can act as hydrogen bond acceptors in the ATP-binding pocket of kinases.[1]

  • Modification: The 7-bromo group allows for the introduction of solubilizing groups (e.g., piperazines) or hydrophobic tails via cross-coupling, tuning the potency and selectivity.

Factor Xa Inhibitors

Patents (e.g., WO2007032498A1) identify substituted cinnolines as potent inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.

  • Role: The cinnoline-3-carboxamide derivatives (synthesized from the title acid) mimic the S1 or S4 binding pockets of the enzyme.[1]

  • Advantage: Cinnolines often show improved metabolic stability compared to their quinoline counterparts due to the lower basicity of the ring nitrogens.

Bioisosteric Replacement Strategy

Researchers utilize 7-bromocinnoline-3-carboxylic acid to improve the physicochemical profile of lead compounds:

  • Solubility: The extra nitrogen in the ring increases polarity compared to naphthalene or quinoline.

  • Metabolic Stability: The diazine ring is less prone to oxidative metabolism (P450) at the 3-4 positions compared to quinoline.[1]

Part 4: Experimental Handling & Safety

Solubility & Stability[1]
  • Solvents: Soluble in DMSO, DMF, and hot methanol. Sparingly soluble in water and dichloromethane.

  • Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to strong light, as some cinnolines are photosensitive.

Analytical Validation

To confirm the identity of the synthesized 7-bromo isomer (vs. the 5-bromo or 6-bromo isomers), 1H NMR is critical.[1]

  • Diagnostic Peak: Look for the splitting pattern of the protons on the benzene ring. The 7-bromo isomer will show a specific coupling pattern (typically a doublet for H5, a doublet of doublets for H6, and a doublet for H8) distinct from the 6-bromo isomer.[1]

References

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Current Medicinal Chemistry, 14(1), 129-143. Link

  • Sandoz AG. (2007). Substituted cinnoline derivatives as Factor Xa inhibitors. Patent WO2007032498A1. Link

  • Castle, R. N., & Osborn, M. (1958). Cinnoline Chemistry.[3][5][10][11][12][13][14][15] IV. The Widman-Stoermer Synthesis. Journal of Organic Chemistry, 23(10), 1534–1538. Link

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 7-Bromocinnoline-3-carboxylic Acid Intermediates

Welcome to the technical support center for the purification of 7-Bromocinnoline-3-carboxylic acid and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 7-Bromocinnoline-3-carboxylic acid and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common purification challenges. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying chemical principles that dictate their success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 7-Bromocinnoline-3-carboxylic acid?

A1: The impurities largely depend on the synthetic route employed. However, common contaminants often include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. For instance, if the synthesis involves a cyclization reaction, you might encounter isomeric byproducts or incompletely cyclized intermediates.[1][2] It is also not uncommon to have residual acids or bases used as catalysts or for pH adjustments during the workup.[3]

Q2: Which purification technique is generally most effective for 7-Bromocinnoline-3-carboxylic acid and its precursors?

A2: The most effective technique is contingent on the specific properties of the compound and its impurities. Given that the target molecule is a carboxylic acid, acid-base extraction is a powerful initial purification step to separate it from neutral or basic impurities.[4][5][6][7][8] Following this, recrystallization is often an excellent method for obtaining highly pure crystalline material.[9][10] For complex mixtures or to remove closely related impurities, column chromatography may be necessary.[11][12]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] A systematic solvent screening is the most reliable approach.[9] Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water) to observe solubility at room and elevated temperatures. The solvent that provides a significant solubility differential and yields well-formed crystals upon cooling is the best choice.[9]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution at a temperature above its melting point.[13] This is often due to a high concentration of impurities or too rapid cooling. To remedy this, try returning the solution to the heat source and adding more of the "soluble solvent" to decrease the saturation level.[13] If impurities are suspected, treating the hot solution with activated charcoal before filtration can help remove them.[13] Ensuring a slow cooling rate is also crucial.[13]

Q5: When is column chromatography the preferred method of purification?

A5: Column chromatography is particularly useful when dealing with complex mixtures containing compounds with similar polarities. It is also the method of choice when other techniques like recrystallization or acid-base extraction fail to provide the desired purity.[9] For instance, if your reaction yields multiple isomers of 7-Bromocinnoline-3-carboxylic acid, column chromatography can effectively separate them.[11][12]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Problem 1: Low yield after acid-base extraction of 7-Bromocinnoline-3-carboxylic acid.
  • Question: I performed an acid-base extraction to purify my 7-Bromocinnoline-3-carboxylic acid, but the final yield is very low. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Incomplete Extraction into the Aqueous Layer: The carboxylic acid needs to be fully deprotonated to its carboxylate salt to be soluble in the aqueous basic solution.[5][7]

      • Causality: Insufficient amount or concentration of the base (e.g., sodium bicarbonate or sodium hydroxide) will lead to incomplete deprotonation and partitioning into the aqueous layer.

      • Solution: Ensure you are using a sufficient molar excess of a suitable base. Monitor the pH of the aqueous layer to confirm it is basic enough to deprotonate the carboxylic acid.

    • Incomplete Precipitation from the Aqueous Layer: After extraction, the carboxylate salt must be fully protonated back to the carboxylic acid to precipitate out of the aqueous solution.[4][7]

      • Causality: Insufficient addition of acid (e.g., hydrochloric acid) will result in some of the product remaining as the soluble carboxylate salt.[4]

      • Solution: Add the acid dropwise while stirring and monitor the pH with litmus paper or a pH meter to ensure complete neutralization and precipitation. A slight excess of acid is often recommended.[4]

    • Product Solubility in the Aqueous Layer: While the carboxylic acid form is generally less soluble in water, some solubility may still exist, leading to losses.

      • Causality: The inherent water solubility of your specific intermediate.

      • Solution: If a precipitate does not form readily upon acidification, or if it appears very fine, you may need to extract the acidified aqueous layer with an organic solvent (like ethyl acetate or dichloromethane) to recover the dissolved product.[8] Chilling the aqueous solution in an ice bath can also help to decrease solubility and promote precipitation.

Problem 2: Impurities co-crystallize with my product during recrystallization.
  • Question: I've recrystallized my 7-Bromocinnoline-3-carboxylic acid intermediate, but NMR analysis still shows significant impurities. Why is this happening?

  • Answer & Troubleshooting Steps:

    • Cooling the Solution Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[13]

      • Causality: Fast crystal growth does not allow for the selective incorporation of the desired molecules into the crystal structure.

      • Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to further slow down the cooling process.[9] Only after the solution has reached room temperature should you consider placing it in an ice bath to maximize crystal formation.[14]

    • Using the Wrong Amount of Solvent: Using too little solvent can cause the product and impurities to precipitate out together, while too much solvent will result in a low yield.[15]

      • Causality: An overly concentrated solution does not provide an adequate medium for selective crystallization.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.[14] This creates a saturated solution upon cooling, which is ideal for crystallization.

    • Insoluble Impurities Present: Solid impurities that are insoluble in the hot solvent can act as nucleation sites for premature crystallization.

      • Causality: These impurities are not removed by the dissolution step.

      • Solution: If you observe insoluble material in your hot solution, perform a hot filtration to remove it before allowing the solution to cool.[9][14]

Problem 3: The compound of interest is not separating well on the silica gel column.
  • Question: I'm trying to purify a neutral intermediate of 7-Bromocinnoline-3-carboxylic acid using column chromatography, but the separation is poor. What can I do to improve it?

  • Answer & Troubleshooting Steps:

    • Inappropriate Solvent System (Mobile Phase): The polarity of the eluent is critical for good separation.

      • Causality: If the eluent is too polar, all compounds will move quickly down the column with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica gel.

      • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first.[16] Aim for a solvent mixture that gives your desired compound an Rf value of approximately 0.3-0.5 and good separation from the impurities.

    • Column Overloading: Applying too much sample to the column will lead to broad bands and poor separation.

      • Causality: The stationary phase becomes saturated, and the components are not able to interact with it effectively for separation.

      • Solution: As a general rule, use a sample-to-adsorbent ratio of about 1:50 to 1:100 by weight.

    • Improper Column Packing: Channels or cracks in the silica gel will result in an uneven flow of the mobile phase and poor separation.

      • Causality: An improperly packed column does not provide a uniform stationary phase for the separation to occur.

      • Solution: Ensure your silica gel is packed uniformly without any air bubbles or cracks. Using a slurry packing method can help achieve a well-packed column.

Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of 7-Bromocinnoline-3-carboxylic acid
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[5]

  • Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of a weak base, like sodium bicarbonate, to the funnel.[4][6] The amount should be in molar excess to the carboxylic acid.

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated 7-Bromocinnoline-3-carboxylic acid salt will be in the aqueous layer.[7]

  • Isolation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution to ensure complete removal of the carboxylic acid.

  • Precipitation: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid, such as concentrated HCl, dropwise until the solution is acidic (test with pH paper).[4] The purified 7-Bromocinnoline-3-carboxylic acid will precipitate out of the solution.[5][7]

  • Collection: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.[8][15]

Protocol 2: Recrystallization of a Solid Intermediate
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at high temperatures and low solubility at low temperatures.[9]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.[9][14]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[9][10]

  • Collection: Collect the purified crystals by vacuum filtration.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[9]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[9]

Data Presentation

Table 1: Common Solvents for Recrystallization and Their Properties

SolventBoiling Point (°C)PolarityCommon Uses
Water100HighPolar compounds, salts
Ethanol78HighModerately polar compounds
Methanol65HighModerately polar compounds
Ethyl Acetate77MediumCompounds of intermediate polarity
Hexane69LowNon-polar compounds
Dichloromethane40Medium-LowWide range of organic compounds
Visualizations
Workflow for Purification Strategy Selection

Purification_Strategy start Crude Product (7-Bromocinnoline-3-carboxylic acid intermediate) is_acid Is the target compound a carboxylic acid? start->is_acid acid_base Perform Acid-Base Extraction is_acid->acid_base Yes is_solid Is the product a solid? is_acid->is_solid No (Neutral/Basic Intermediate) acid_base->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) is_pure Is the product pure enough? recrystallize->is_pure is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes column_chrom->final_product Recrystallization_Troubleshooting start Recrystallization Attempt problem What is the issue? start->problem oiling_out Product 'Oils Out' problem->oiling_out Oiling Out low_yield Low Yield problem->low_yield Low Yield no_crystals No Crystals Form problem->no_crystals No Crystals solution_oiling 1. Reheat and add more solvent. 2. Cool slowly. 3. Consider charcoal treatment. oiling_out->solution_oiling solution_low_yield 1. Ensure minimum hot solvent was used. 2. Cool thoroughly in an ice bath. 3. Evaporate some solvent and re-cool. low_yield->solution_low_yield solution_no_crystals 1. Scratch the inside of the flask. 2. Add a seed crystal. 3. Cool for a longer period. no_crystals->solution_no_crystals

A troubleshooting guide for common recrystallization problems.

References
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  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • Wikipedia. (2023). Acid–base extraction.
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  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • BenchChem. (n.d.). Application Notes and Protocols for Cinnoline Derivatives.
  • Georg Thieme Verlag. (n.d.). Product Class 9: Cinnolines.
  • Unknown. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Discover ACS. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
  • Patsnap. (2014, December 31). Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.
  • PMC. (2022, July 20). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives.
  • Georg Thieme Verlag. (2014). Science of Synthesis Knowledge Updates 2014/2.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • PubChem. (n.d.). 7-bromoquinoline-3-carboxylic acid (C10H6BrNO2).
  • MilliporeSigma. (n.d.). Sigma-Aldrich 7-Bromoquinoline-3-carboxylic acid synthesis.
  • ChemicalBook. (n.d.). 7-Bromoquinoline synthesis.
  • Wikipedia. (n.d.). Cinnoline.
  • IJARIIT. (2018). A concise review on cinnoline and its biological activities.
  • Innovative Journal. (2020, April 3). A Concise Review on Cinnolines.
  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • Google Patents. (n.d.). CN104987308A - Preparation method for 5-bromine-2-picolinic acid.
  • ResearchGate. (n.d.). (PDF) Methods for the synthesis of cinnolines (Review).
  • SynQuest Labs. (n.d.). 7-Bromoquinoline-3-carboxylic acid.
  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis.
  • Avantor. (n.d.). 2 results for 7-Bromoquinoline-3-carboxylic acid.

Sources

Optimization

Recrystallization solvents for 7-Bromocinnoline-3-carboxylic acid

Technical Support Guide: Recrystallization of 7-Bromocinnoline-3-carboxylic Acid Executive Summary Compound: 7-Bromocinnoline-3-carboxylic acid (CAS: 1402672-23-4) Chemical Nature: Amphoteric N-heterocycle with a strongl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Recrystallization of 7-Bromocinnoline-3-carboxylic Acid

Executive Summary

Compound: 7-Bromocinnoline-3-carboxylic acid (CAS: 1402672-23-4) Chemical Nature: Amphoteric N-heterocycle with a strongly acidic carboxyl group (


) and a weakly basic pyridazine ring.
Primary Challenge:  High lattice energy due to intermolecular H-bonding (dimerization) and 

-stacking, leading to poor solubility in common organic solvents.

Solvent Selection & Solubility Profile

The solubility of 7-Bromocinnoline-3-carboxylic acid is dictated by its zwitterionic potential and the lipophilicity of the bromine substituent.

Solvent SystemSolubility RatingApplication Context
Glacial Acetic Acid Excellent (Hot) Primary Recommendation. Disrupts intermolecular H-bonds; high boiling point (

) allows for maximum saturation.
DMF / Water (9:1) Good (Hot)Secondary Option. Useful if the compound is too insoluble in acetic acid. Requires careful anti-solvent addition.
Ethanol / Water ModerateOnly for high-purity batches. Often requires large volumes.
Aq. NaOH (1M) High (Cold)Chemical Purification. Dissolves as the carboxylate salt; impurities remain solid or oil out.
Dichloromethane PoorAnti-solvent / Wash. Good for removing non-polar organic impurities (e.g., starting materials).

Detailed Experimental Protocols

Protocol A: Chemical Purification (Acid-Base Reprecipitation)

Use this method first if your crude purity is <95% or if the solid is amorphous/sticky.

  • Dissolution: Suspend the crude 7-Bromocinnoline-3-carboxylic acid in 1M NaOH (10 mL per gram). Stir at room temperature until fully dissolved.

    • Note: The solution should be clear yellow/orange. If solids remain, filter them off (these are likely non-acidic impurities like decarboxylated 7-bromocinnoline).

  • Charcoal Treatment (Optional): Add activated carbon (5 wt%), stir for 15 min, and filter through Celite to remove color bodies.

  • Precipitation: Slowly add 3M HCl dropwise to the filtrate while stirring vigorously.

    • Critical Step: Monitor pH. The product will precipitate as the pH crosses 3-4. Continue acidifying to pH ~1-2 to ensure full protonation of the carboxylic acid.

  • Isolation: Filter the solid, wash with water (to remove NaCl), and then wash with a small amount of cold acetone (to dry).

Protocol B: Thermal Recrystallization (Glacial Acetic Acid)

Use this method for final polishing to achieve crystalline form and >99% purity.

  • Setup: Place the dry solid in a round-bottom flask equipped with a reflux condenser.

  • Saturation: Add Glacial Acetic Acid (approx. 10-15 mL per gram). Heat the mixture to reflux (

    
    ).
    
    • Troubleshooting: If not fully dissolved after 10 min at reflux, add more solvent in 2 mL increments.

  • Hot Filtration: If insoluble particles remain (dust, inorganic salts), filter the hot solution rapidly through a pre-heated glass funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 2-3 hours.

    • Do not shock-cool: Rapid cooling traps impurities.

  • Collection: Filter the crystals. Wash with a small volume of cold acetic acid , followed by hexanes to remove acid traces.

  • Drying: Dry under high vacuum at

    
     for 12 hours. (Acetic acid solvates are persistent; thorough drying is essential).
    

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. What happened?

  • Cause: The solution is too concentrated, or the cooling was too rapid.

  • Fix: Reheat the mixture until clear. Add a small amount of co-solvent (e.g., 5% water if using acetic acid) to increase polarity slightly. Seed the solution with a tiny crystal of pure product at

    
     and let it cool very slowly in an oil bath with the heat turned off.
    

Q2: The yield is very low (<40%).

  • Cause: The compound is too soluble in the mother liquor, or the pH was not low enough during acid-base precipitation.

  • Fix:

    • For Protocol A: Ensure pH is <2. The zwitterion might be soluble at neutral pH.

    • For Protocol B: Concentrate the mother liquor by rotary evaporation to half volume and harvest a second crop of crystals.

Q3: Impurities persist even after recrystallization.

  • Cause: Isomeric impurities (e.g., 5-bromo isomer) often co-crystallize.

  • Fix: Switch solvents. If Acetic Acid failed, try DMF/Water . Dissolve in minimum hot DMF, then dropwise add hot water until persistent turbidity is observed. Cool slowly.

Process Workflow (Graphviz)

RecrystallizationWorkflow Start Crude 7-Bromocinnoline- 3-carboxylic acid PurityCheck Check Purity (LCMS/NMR) Start->PurityCheck AcidBase Protocol A: Acid-Base Reprecipitation (1M NaOH -> Filter -> HCl) PurityCheck->AcidBase < 95% Purity or Amorphous Recryst Protocol B: Recrystallization in Glacial Acetic Acid PurityCheck->Recryst > 95% Purity AcidBase->Recryst Solid Isolated FilterHot Hot Filtration (Remove insolubles) Recryst->FilterHot Cooling Slow Cooling (RT -> 4°C) FilterHot->Cooling WashDry Wash (Cold AcOH/Hexane) & Vacuum Dry Cooling->WashDry FinalProduct Pure Crystalline Solid (>99%) WashDry->FinalProduct

Caption: Logical decision tree for purifying 7-Bromocinnoline-3-carboxylic acid, prioritizing chemical cleaning before thermal crystallization.

References

  • ChemicalBook. (2024). 7-Bromoquinoline-3-carboxylic acid synthesis and analogs. (Provides solubility benchmarks for bromo-heterocyclic carboxylic acids).

  • Thieme Connect. (2013). Science of Synthesis: Cinnolines Recrystallization Solvents. (Establishes acetic acid and benzene/ethanol as standard solvents for cinnoline derivatives).

  • PubChem. (2024). Cinnoline-3-carboxylic acid Physical Properties.[1][2] (General solubility data for the core scaffold).

  • ResearchGate. (2025). Synthesis and purification of 4-amino-3-cinnolinecarboxylic acid derivatives. (Validation of recrystallization techniques for substituted cinnolines).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Spectral Analysis of 7-Bromocinnoline-3-carboxylic Acid

This guide provides a technical framework for the spectral validation of 7-Bromocinnoline-3-carboxylic acid , a critical scaffold in medicinal chemistry often used as a bioisostere for quinoline-3-carboxylic acids (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for the spectral validation of 7-Bromocinnoline-3-carboxylic acid , a critical scaffold in medicinal chemistry often used as a bioisostere for quinoline-3-carboxylic acids (e.g., in antibacterial or kinase inhibitor research).[1]

Executive Summary

The unambiguous characterization of 7-Bromocinnoline-3-carboxylic acid presents two primary analytical challenges:

  • Regio-differentiation: Distinguishing the 7-bromo target from the thermodynamically competitive 6-bromo isomer , a common byproduct in Richter or Widman-Stoermer cyclizations.[1]

  • Solubility-Induced Broadening: The rigid, planar zwitterionic nature of the carboxylic acid/cinnoline core often leads to aggregation in standard solvents, obscuring fine coupling patterns.

This guide compares the spectral performance of DMSO-d6 versus TFA-d/CDCl3 systems and establishes a definitive protocol for differentiating the 7-bromo and 6-bromo regioisomers.[1]

Experimental Protocol: Sample Preparation

Standardization is the prerequisite for reproducibility.[2]

Method A: Standard Characterization (DMSO-d6)
  • Utility: Routine ID, observation of exchangeable protons (-COOH).

  • Protocol:

    • Weigh 5–8 mg of dry solid into a clean vial.

    • Add 0.6 mL DMSO-d6 (99.9% D).

    • Critical Step: Sonicate at 40°C for 5 minutes. Cinnoline carboxylic acids form strong intermolecular H-bonded dimers.[1] Heat disrupts these aggregates, sharpening the aromatic signals.

    • Optional: Add 1 drop of

      
       only if the -COOH peak (~14 ppm) obscures the aromatic region (rare).
      
Method B: High-Resolution Structural Analysis (TFA-d)
  • Utility: Disaggregating "brick-dust" solids, resolving complex multiplets for coupling constant (

    
    ) calculation.
    
  • Protocol:

    • Dissolve 10 mg of compound in 0.1 mL TFA-d (Trifluoroacetic acid-d1).[1]

    • Dilute with 0.5 mL CDCl3 .

    • Mechanism: Protonation of N1/N2 disrupts stacking interactions, yielding sharp, well-resolved multiplets. Note: The -COOH proton will not be visible due to rapid exchange.[1]

Comparative Analysis: Regio-Differentiation (7-Br vs. 6-Br)

The most frequent synthetic failure mode is the formation of the 6-bromo isomer. The following table contrasts the theoretical and observed spectral fingerprints required to validate the 7-bromo structure.

Table 1: 1H NMR Diagnostic Markers (400 MHz, DMSO-d6)
Feature7-Bromocinnoline-3-COOH (Target)6-Bromocinnoline-3-COOH (Isomer)Differentiation Logic
H4 Proton Singlet,

8.8 – 9.2 ppm
Singlet,

8.8 – 9.2 ppm
Non-diagnostic. Both have the deshielded H4 adjacent to the ring junction.[1]
H5 Proton Doublet (

Hz)
Singlet (or small d,

Hz)
CRITICAL. In 6-Br, H5 is isolated by the Br and ring junction. In 7-Br, H5 couples strongly to H6.
H8 Proton Singlet (or small d,

Hz)
Doublet (

Hz)
CRITICAL. In 7-Br, H8 is isolated. In 6-Br, H8 couples strongly to H7.
H6/H7 H6: dd (

Hz)
H7: dd (

Hz)
Look for the connectivity in COSY (see workflow).
Mechanistic Insight (Expert Note):

The H4 proton is the "lighthouse" of the cinnoline spectrum. It appears significantly downfield (near 9.0 ppm) due to the anisotropy of the N=N bond.

  • For 7-Bromo: You must observe a large ortho-coupling (approx 9 Hz) for the proton at the H5 position (most shielded aromatic).[1] If H5 appears as a singlet, you likely have the 6-bromo isomer.

13C NMR Spectral Expectations

The carbon spectrum provides the definitive confirmation of the substitution pattern via HMBC correlations.

Table 2: Key 13C Chemical Shifts (DMSO-d6)
Carbon EnvironmentApprox. Shift (

ppm)
Assignment Note
C=O (Carboxyl) 165.0 – 167.0Most deshielded signal.[1]
C3 (Imine) 145.0 – 148.0Quaternary, adjacent to N.
C4 (Methine) 130.0 – 135.0Correlates to H4 singlet in HSQC.[1]
C7 (C-Br) 125.0 – 128.0Upfield shift relative to C-H carbons due to Heavy Atom Effect (Bromine).[1]
C8a/C4a 140.0 – 150.0Bridgehead carbons.[1]

Structural Assignment Workflow

The following diagram outlines the logical decision tree for validating the structure using 1D and 2D NMR data.

NMR_Assignment_Workflow Start Synthesized Solid (7-Br-Cinnoline-3-COOH) Solvent Dissolve in DMSO-d6 (Sonicate 40°C) Start->Solvent H1_NMR Run 1H NMR (1D) Solvent->H1_NMR Check_H4 Identify H4 Singlet (~9.0 ppm) H1_NMR->Check_H4 Check_Coupling Analyze H5/H6/H8 Region (7.8 - 8.5 ppm) Check_H4->Check_Coupling Found Path_7Br Pattern A: 1 x Large Doublet (H5) 1 x Small Doublet (H8) 1 x dd (H6) Check_Coupling->Path_7Br Matches Target Path_6Br Pattern B: 1 x Small Doublet (H5) 1 x Large Doublet (H8) 1 x dd (H7) Check_Coupling->Path_6Br Matches Isomer Validation Run 2D NOESY/COSY Confirm H4 <-> H5 Proximity Path_7Br->Validation Result_Fail REJECT: 6-Bromo Isomer Path_6Br->Result_Fail Result_Pass CONFIRMED: 7-Bromo Isomer Validation->Result_Pass

Caption: Logical workflow for distinguishing 7-bromo and 6-bromo cinnoline isomers using 1H coupling patterns and NOE spatial verification.

References & Grounding

  • Cinnoline Synthesis & Properties:

    • Parrick, J., et al. "Cinnolines."[1] In Comprehensive Heterocyclic Chemistry II. Elsevier. (General reactivity and spectral trends of the cinnoline core).

    • PubChem Compound Summary: 7-bromoquinoline-3-carboxylic acid (Analogous spectral data for comparison).[1]

  • NMR Solvent Effects:

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." J. Org.[1] Chem. 2016. (Reference for solvent residuals in DMSO/TFA).

  • Isomer Differentiation:

    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry."[1] (Methodology for distinguishing regioisomers via coupling constants).

Sources

Comparative

Comparative Solid-State Analysis: 7-Bromocinnoline-3-carboxylic Acid vs. Non-Halogenated Analogs

Executive Summary & Strategic Rationale In the optimization of gyrase inhibitors and antibacterial scaffolds, the cinnoline-3-carboxylic acid core serves as a critical bioisostere to the widely used quinolone antibiotics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the optimization of gyrase inhibitors and antibacterial scaffolds, the cinnoline-3-carboxylic acid core serves as a critical bioisostere to the widely used quinolone antibiotics. The introduction of a bromine atom at the 7-position (7-Bromocinnoline-3-carboxylic acid ) is not merely a lipophilic modification; it is a strategic structural probe intended to exploit halogen bonding (XB) interactions within the target binding pocket (e.g., DNA gyrase/Topoisomerase IV).

This guide compares the solid-state architecture of the 7-bromo derivative against its parent compound, Cinnoline-3-carboxylic acid . By analyzing the X-ray diffraction (XRD) profiles, we elucidate how the 7-Br substituent perturbs the crystal packing from a standard hydrogen-bonded dimer to a more complex network driven by


-hole interactions.
Key Performance Indicators (KPI) Comparison
FeatureCinnoline-3-carboxylic acid (Parent)7-Bromocinnoline-3-carboxylic acid (Target)Impact on Drug Design
Crystal System Monoclinic (

)
Monoclinic / Orthorhombic (Analogous)*Packing efficiency & density
Primary Interaction Strong O-H...N / O-H...O DimersO-H...O Dimers + C-Br...O/N Halogen Bonds Enhanced target affinity via XB
Density (

)
~1.45 g/cm³>1.80 g/cm³ (Est.)Improved solid-state stability
Solubility Moderate (Polar solvents)Reduced (Lipophilic shift)Membrane permeability modulation

-Stacking
Face-to-Face (Offset)T-shaped / Displaced StackReduced aggregation in solution

*Note: Specific polymorphs may vary; data based on structural analogs (7-bromoquinoline derivatives).

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for XRD, a rigorous synthesis and purification protocol is required. The presence of the 7-bromo group significantly alters the solubility profile, necessitating specific solvent gradients.

Workflow Diagram: Synthesis to Crystal

SynthesisWorkflow Start Precursor: 2-Amino-4-bromophenylacetic acid Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Step 1 Cyclization Richter Cyclization (Intramolecular) Diazotization->Cyclization Step 2 (-H2O) Crude Crude 7-Br-Cinnoline-3-COOH Cyclization->Crude Purification Recrystallization (DMF/Ethanol Gradient) Crude->Purification Purification Crystal Single Crystal Growth (Slow Evap) Purification->Crystal Slow Evaporation

Figure 1: Synthetic pathway and crystallization workflow for 7-Bromocinnoline-3-carboxylic acid.

Detailed Protocol
  • Diazotization (Step 1):

    • Dissolve 2-amino-4-bromophenylacetic acid (10 mmol) in 6M HCl (20 mL). Cool to 0°C in an ice bath.

    • Add dropwise a solution of

      
       (1.1 eq) in water, maintaining temperature 
      
      
      
      . The solution will turn clear yellow/orange as the diazonium salt forms.
  • Richter Cyclization (Step 2):

    • Allow the diazonium solution to warm to room temperature (RT) and stir for 12 hours. The intramolecular coupling occurs spontaneously.

    • Validation: Monitor by TLC (MeOH:DCM 1:9). The product is more polar than the starting material.

  • Crystallization (Critical Step):

    • Solvent System: Dimethylformamide (DMF) : Ethanol (1:3 ratio).

    • Method: Dissolve the purified solid in hot DMF. Add ethanol until slight turbidity appears. Cap the vial with a perforated film (Parafilm with 3 pinholes) to allow slow evaporation over 5-7 days at 20°C.

    • Target: Colorless to pale yellow needles or prisms.

X-Ray Diffraction Analysis: Structural Comparison

This section contrasts the crystallographic signatures of the parent and brominated compounds. The data for the parent is derived from standard literature, while the 7-bromo analysis is based on high-fidelity structural analogs (e.g., 7-bromoquinoline-3-carboxylic acid) to guide interpretation.

Unit Cell & Space Group

The parent cinnoline-3-carboxylic acid typically crystallizes in the Monoclinic


  space group. The introduction of bromine often retains the centrosymmetric nature but expands the unit cell volume significantly due to the large van der Waals radius of Br (1.85 Å).
ParameterCinnoline-3-COOH (Parent)7-Bromo-Cinnoline-3-COOH (Target)
Space Group

(No. 14)

or

(Predicted)
a (Å) ~3.8 - 4.0 (Stacking axis)~7.5 - 8.2 (Expanded)
b (Å) ~12.5~11.0
c (Å) ~14.2~16.5

(°)
~95°~98 - 102°
Z (Molecules/Cell) 44 or 8
Intermolecular Interactions & Packing Motifs

The most distinct difference lies in the supramolecular assembly :

  • Parent Compound (Hydrogen Bond Dominance):

    • Forms classic Centrosymmetric Dimers (

      
       motif) via the carboxylic acid groups (O-H...O).
      
    • Secondary interactions involve weak C-H...N bonds.

    • Result: Planar sheets stacked via

      
      -
      
      
      
      interactions (distance ~3.4 Å).
  • 7-Bromo Derivative (Halogen Bond Dominance):

    • Halogen Bonding (XB): The bromine atom acts as a Lewis acid (

      
      -hole donor). It seeks electron-rich acceptors (Lewis bases), such as the carbonyl oxygen or the pyridazine nitrogens of neighboring molecules.
      
    • Geometry: Look for C-Br...O/N angles close to 180° (typically 165°-175°).

    • Disrupted Stacking: The bulky Br atom often prevents tight face-to-face

      
      -stacking, forcing a "slipped" or "staircase" packing motif.
      
Interaction Logic Diagram

CrystalInteractions Sub_Br 7-Bromo Substituent (Sigma-Hole Donor) Interaction_XB Halogen Bond (C-Br...N/O) (Tunable, Specific) Sub_Br->Interaction_XB Secondary Driver Sub_COOH Carboxylic Acid (H-Bond Donor/Acceptor) Interaction_HB H-Bond Dimer (Strong, Directional) Sub_COOH->Interaction_HB Primary Driver Ring_N Cinnoline Nitrogens (N1/N2 Acceptors) Ring_N->Interaction_XB Acceptor Interaction_Pi Pi-Pi Stacking (Displaced) Ring_N->Interaction_Pi

Figure 2: Hierarchical intermolecular interactions in 7-Bromocinnoline-3-carboxylic acid crystals.

Experimental Validation Checklist

To ensure the "Trustworthiness" of your results, every crystal structure determination must pass this validation checklist before publication or biological testing.

  • R-Factor check: Ensure

    
     for valid single-crystal data. High R-factors in brominated compounds often indicate absorption issues; use empirical absorption correction (SADABS).
    
  • Thermal Ellipsoids: Check the bromine atom. Excessive elongation suggests disorder or correctable twinning.

  • Bond Length Verification:

    • C-Br bond should be approx 1.89 - 1.90 Å .

    • C=O bond should be approx 1.21 - 1.23 Å .

  • Hirshfeld Surface Analysis: Use this to quantify the contribution of Br...H and Br...O contacts. In the 7-bromo derivative, Br contacts should constitute >15% of the total surface area.

References

  • Cinnoline Scaffold in Medicinal Chemistry

    • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
    • Source: MDPI, Molecules (2019).
    • URL:[Link]

  • Halogen Bonding in Crystal Engineering

    • Title: The nature of the C–Br...Br–C intermolecular interactions found in molecular crystals.[1]

    • Source: CrystEngComm (2015).
    • URL:[Link]

  • Synthesis of Cinnoline-3-carboxylic acids

    • Title: Product Class 9: Cinnolines (Science of Synthesis).[2]

    • Source: Thieme Connect.
  • Structural Analogs (Quinolines)

    • Title: Synthesis and crystal structures of 7,8-bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines.
    • Source: Journal of Chemical Crystallography (2021).
    • URL:[Link]

  • General Crystallographic Data

    • Title: Cinnoline-3-carboxylic acid Crystal Structure (Analogous Ligand D
    • Source: Journal of Inorganic Biochemistry (via MDPI snippet).
    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Regio-selectivity in Reactions of 7-Bromocinnoline-3-carboxylic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Regiochemistry in Cinnoline-Based Drug Discovery The cinnoline nucleus is a vital heterocyclic scaffold, serving...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Regiochemistry in Cinnoline-Based Drug Discovery

The cinnoline nucleus is a vital heterocyclic scaffold, serving as the structural core for a multitude of compounds with significant pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities.[1][2][3] Among its derivatives, 7-Bromocinnoline-3-carboxylic acid stands out as a versatile building block. Its pre-functionalized C7-bromo position offers a prime handle for carbon-carbon and carbon-heteroatom bond formation, while the C3-carboxylic acid group provides a key interaction point for biological targets or a site for further modification.

However, the successful synthesis of novel drug candidates from this scaffold is critically dependent on controlling and validating the regioselectivity of subsequent reactions. An intended C7-substituted product mistakenly formed at C5 or C6 will possess a completely different three-dimensional structure, leading to a dramatic loss of biological activity and a misinterpretation of structure-activity relationships (SAR).

This guide provides an in-depth technical comparison of common synthetic transformations performed on 7-Bromocinnoline-3-carboxylic acid. We will dissect the mechanistic rationale behind expected regiochemical outcomes and present a multi-tiered validation strategy, grounded in rigorous spectroscopic and analytical techniques. The protocols and insights shared herein are designed to be self-validating systems, ensuring the structural integrity of your synthesized compounds.

Understanding the Electronic Landscape of 7-Bromocinnoline-3-carboxylic Acid

The reactivity and regioselectivity of the 7-Bromocinnoline-3-carboxylic acid scaffold are governed by the interplay of its substituents and the inherent electronic nature of the bicyclic system.

  • The Cinnoline Core: As a 1,2-benzodiazine, the cinnoline ring is an isostere of quinoline and isoquinoline.[3] The two adjacent nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, rendering this ring electron-deficient and influencing the aromaticity and reactivity of the entire system.

  • The C3-Carboxylic Acid (-COOH): This electron-withdrawing group further deactivates the pyridazine ring (positions 4, 5, 6, and 8) towards electrophilic attack but can serve as a crucial bioisostere for interacting with biological targets.[4][5]

  • The C7-Bromine (-Br): Located on the benzene portion of the scaffold, the bromine atom is the primary site for transformations like palladium-catalyzed cross-coupling. Its position dictates the vector for molecular elaboration.

G cluster_0 7-Bromocinnoline-3-carboxylic acid cluster_1 Electronic & Steric Influences mol N1_N2 N1 & N2: Strongly electron-withdrawing, activate C4 to nucleophilic attack. mol->N1_N2 Key Reactive Centers & Functional Group Effects COOH C3-COOH: Electron-withdrawing group, potential H-bond donor/acceptor. Benzene_Ring Benzene Ring (C5-C8): Less electron-deficient than the pyridazine ring. C7_Br C7-Br: Primary site for Pd-catalyzed cross-coupling reactions.

Caption: Electronic influences on the 7-Bromocinnoline-3-carboxylic acid scaffold.

Case Study 1: Regioselective C-C and C-N Coupling at the C7 Position

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing biaryl and amino-aryl structures. For 7-Bromocinnoline-3-carboxylic acid, these reactions are anticipated to proceed exclusively at the C7 position.

Mechanistic Rationale: The Inevitability of C7 Selectivity

The catalytic cycles of both the Suzuki-Miyaura[6][7] and Buchwald-Hartwig[8][9] reactions begin with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. The carbon-bromine (C-Br) bond at the C7 position is the only pre-activated site on the scaffold for this initial, rate-determining step. While C-H activation is possible under specific conditions, it is vastly less favorable than the cleavage of the C-Br bond, ensuring that the coupling occurs predictably at C7.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative method for coupling an arylboronic acid to the C7 position.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromocinnoline-3-carboxylic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1) or Toluene/H₂O.

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

A Multi-tiered Strategy for Validating C7 Regioselectivity

Confirming the precise location of the newly introduced substituent is non-negotiable. A combination of techniques provides irrefutable proof of structure.

Caption: Workflow for the structural validation of reaction products.

1. Primary Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating molecular structure in solution.[10][11]

  • ¹H NMR: The most telling evidence is the change in the aromatic proton signals. Upon successful C7 substitution, the singlet corresponding to the H7 proton in the starting material will disappear. New aromatic protons from the coupled aryl group will appear, and subtle upfield or downfield shifts of the remaining cinnoline protons (H5, H6, H8) will be observed. Crucially, the characteristic coupling patterns of H5/H6 and H8 will remain, confirming the integrity of the core structure.

  • ¹³C NMR: The C7 signal will shift significantly (typically downfield) from a carbon bearing a bromine to one bearing another carbon or nitrogen.

  • 2D NMR (COSY, HMBC, NOESY): These experiments provide definitive proof of connectivity.

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of the newly introduced aryl group and the C7 and C8 carbons of the cinnoline core.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY correlation between a proton on the new substituent (e.g., an ortho-proton of a coupled phenyl ring) and the H6 or H8 proton of the cinnoline ring provides unambiguous spatial proof of C7 substitution.

Table 1: Representative ¹H NMR Data for a Suzuki-Miyaura Reaction

Proton7-Bromocinnoline-3-carboxylic acid (Starting Material)7-Phenylcinnoline-3-carboxylic acid (Product)Rationale for Change
H4 ~9.1 ppm (s)~9.2 ppm (s)Minor shift due to electronic change.
H5 ~8.4 ppm (d)~8.6 ppm (d)Shifted due to new substituent at C7.
H6 ~7.9 ppm (dd)~8.1 ppm (dd)Shifted due to new substituent at C7.
H7 ~8.2 ppm (d) Signal Absent Site of reaction.
H8 ~8.6 ppm (d)~8.8 ppm (d)Shifted due to new substituent at C7.
Phenyl-H N/A~7.5-7.8 ppm (m)Appearance of new signals from coupled partner.

Note: Chemical shifts are hypothetical and for illustrative purposes.

2. Secondary Validation: High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the elemental composition of the product. The measured mass should match the calculated exact mass for the expected product formula to within a few parts per million (ppm). The isotopic pattern will also change; the characteristic M/M+2 pattern of a bromine-containing compound will be absent in the successfully coupled product.[12]

3. Definitive Validation: Single-Crystal X-ray Crystallography

For novel compounds or when NMR data is ambiguous, single-crystal X-ray diffraction provides the gold standard for structural determination.[13] It yields a precise three-dimensional map of the molecule, leaving no doubt about the regiochemistry of the substitution.

Case Study 2: Assessing Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The Challenge of SNAr at the C7 Position

Nucleophilic Aromatic Substitution (SNAr) requires a different set of conditions than cross-coupling. The reaction proceeds via attack of a nucleophile on an electron-poor aromatic ring, displacing a good leaving group.[14][15][16] For an efficient SNAr reaction, the leaving group must be positioned ortho or para to a strong electron-withdrawing group (EWG).

In 7-Bromocinnoline-3-carboxylic acid, the bromine at C7 is not sufficiently activated for SNAr. The primary EWGs (the N1 and N2 atoms and the C3-COOH group) are on the other ring. They strongly activate the C4 position, but their electronic influence on C7 is minimal. Therefore, direct displacement of the C7-bromide via an SNAr mechanism is mechanistically unfavorable and not expected to occur under standard conditions.

To explore SNAr regioselectivity within this scaffold, one would need to use a substrate with leaving groups at multiple positions, such as a hypothetical 4,7-Dichlorocinnoline-3-carboxylic acid .

Predicting Regioselectivity in a Dihalo-Cinnoline System

In a reaction between 4,7-Dichlorocinnoline-3-carboxylic acid and a nucleophile (e.g., sodium methoxide), the reaction would be highly regioselective for the C4 position .

Causality: The C4 carbon is significantly more electrophilic than C7 due to the powerful electron-withdrawing effects of the adjacent N1 nitrogen and the C3-carboxylic acid group. These groups can effectively stabilize the negative charge in the intermediate Meisenheimer complex through resonance, a stabilization that is not available for attack at C7.

G cluster_c4 Attack at C4 (Favored) cluster_c7 Attack at C7 (Disfavored) c4_start 4,7-Dichlorocinnoline c4_meisenheimer Meisenheimer Complex (Charge on N1, Stabilized) c4_start->c4_meisenheimer + Nu⁻ c4_product 4-Methoxy Product c4_meisenheimer->c4_product - Cl⁻ c7_meisenheimer Meisenheimer Complex (No Direct N-stabilization) c7_start 4,7-Dichlorocinnoline c7_start->c7_meisenheimer + Nu⁻ c7_product 7-Methoxy Product c7_meisenheimer->c7_product - Cl⁻

Caption: Comparison of Meisenheimer complex stability for SNAr.

Validation Strategy for SNAr

The validation strategy remains the same (NMR, HRMS). In ¹H NMR, substitution at C4 would cause the disappearance of the H4 singlet, while the signals for H5, H6, and H8 would remain, albeit with shifts. A NOESY correlation between the newly introduced methoxy protons and the H5 proton would definitively confirm substitution at the C4 position.

Comparative Guide: Cinnoline vs. Alternative Heterocyclic Scaffolds

The choice of heterocyclic core profoundly impacts reactivity. Here is a brief comparison of the 7-bromo-3-carboxylic acid substitution pattern across different scaffolds.

Table 2: Comparison of Heterocyclic Building Blocks

ScaffoldKey FeaturesPredicted Reactivity at C7-Br
7-Bromocinnoline-3-carboxylic acid Two adjacent N atoms. Electron-deficient pyridazine ring.Excellent substrate for Pd-catalyzed cross-coupling. Unreactive towards SNAr.
7-Bromoquinoline-3-carboxylic acid [17][18]Single N atom at position 1. Less electron-deficient than cinnoline.Excellent substrate for Pd-catalyzed cross-coupling. Unreactive towards SNAr.
7-Bromoisoquinoline-3-carboxylic acid Single N atom at position 2. Different electronic distribution than quinoline.Excellent substrate for Pd-catalyzed cross-coupling. Unreactive towards SNAr.

Conclusion

For researchers in drug development, the unambiguous validation of a compound's structure is paramount. In the case of 7-Bromocinnoline-3-carboxylic acid, regioselectivity is a critical parameter that dictates biological function.

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) are reliably regioselective at the C7 position due to the C-Br bond being the sole site for oxidative addition.

  • Nucleophilic aromatic substitution (SNAr) at the C7 position is mechanistically disfavored . SNAr reactions on the cinnoline ring are directed by the electron-withdrawing nitrogen atoms, making the C4 position the most probable site of attack if a suitable leaving group is present.

  • A robust, multi-tiered validation strategy employing HRMS and, most critically, a full suite of 1D and 2D NMR experiments is essential to confirm the regiochemical outcome of any reaction. For novel scaffolds, single-crystal X-ray crystallography should be employed for absolute structural proof.

By coupling a predictive understanding of reaction mechanisms with rigorous, multi-faceted analytical validation, researchers can confidently synthesize and advance novel cinnoline derivatives in their drug discovery pipelines.

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